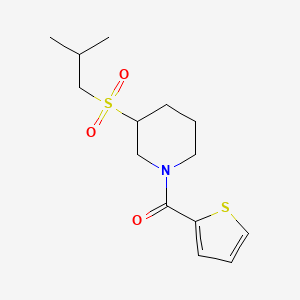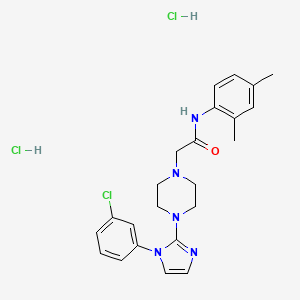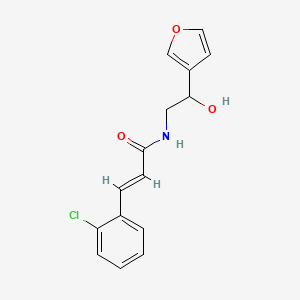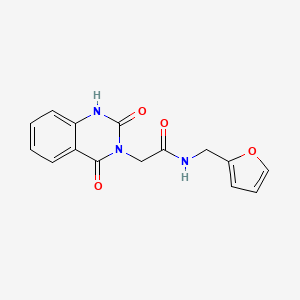
3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a piperidine derivative that has been synthesized using specific methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Thrombin Inhibition
- Research Focus : Studies have investigated the inhibition of thrombin, an enzyme in blood that aids clotting, using derivatives similar to "3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine".
- Key Finding : One study found that the inhibitory potency of certain stereoisomers on thrombin varied significantly based on their stereo-configuration, highlighting the importance of molecular structure in enzyme inhibition (Okamoto et al., 1981).
Synthesis and Characterization
- Research Focus : The synthesis and characterization of compounds related to "3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine" have been extensively researched.
- Key Finding : One study involved the synthesis of substituted thiophenes and their potential application in various chemical processes (Sedlák et al., 2008).
Pharmacological Applications
- Research Focus : The pharmacological properties of similar piperidine derivatives have been studied, particularly their interaction with opioid receptors.
- Key Finding : Research has demonstrated the potential of certain piperidine derivatives as antagonists for specific opioid receptors, which could have implications for treating addiction and depression (Grimwood et al., 2011).
Chemical Synthesis Techniques
- Research Focus : Innovative techniques in the synthesis of piperidine derivatives and related compounds have been explored.
- Key Finding : A study showcased a potent combination of reagents for converting thioglycosides to glycosyl triflates, a crucial step in chemical synthesis (Crich & Smith, 2001).
Corrosion Inhibition
- Research Focus : Piperidine derivatives have been studied for their role in corrosion inhibition, particularly on iron surfaces.
- Key Finding : Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiency of certain piperidine derivatives in inhibiting corrosion (Kaya et al., 2016).
Anti-inflammatory and Immunological Applications
- Research Focus : The potential use of piperidine derivatives in suppressing immune responses and inflammation has been a subject of study.
- Key Finding : A novel piperidine compound was identified for its ability to inhibit macrophage activation and suppress graft rejection, indicating potential applications in anti-inflammatory treatments (Takeiri et al., 2011).
Eigenschaften
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S2/c1-11(2)10-20(17,18)12-5-3-7-15(9-12)14(16)13-6-4-8-19-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQGOFSTTCKZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)



![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)

![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)